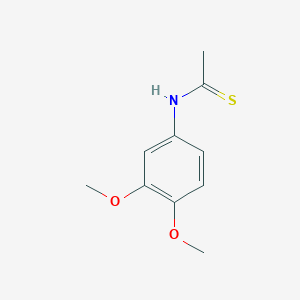

N-(3,4-dimethoxyphenyl)ethanethioamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-7(14)11-8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJSVAPQEXRAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354269 | |

| Record name | N-(3,4-dimethoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107963-01-9 | |

| Record name | N-(3,4-dimethoxyphenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(3,4-dimethoxyphenyl)ethanethioamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethoxyphenyl)ethanethioamide is a sulfur-containing organic compound that holds interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structural similarity to naturally occurring and pharmacologically active compounds, particularly those featuring the dimethoxybenzene moiety, positions it as a valuable intermediate and a potential lead compound in drug discovery programs. The replacement of the amide oxygen with sulfur to form a thioamide group can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, altered receptor binding affinities, and novel pharmacological activities.[1][2]

This technical guide provides a comprehensive overview of N-(3,4-dimethoxyphenyl)ethanethioamide, detailing its chemical properties, a robust synthesis protocol, methods for its characterization, and a discussion of its potential applications in research and development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of N-(3,4-dimethoxyphenyl)ethanethioamide is crucial for its application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂S | ChemSpider |

| Molecular Weight | 211.28 g/mol | ChemSpider |

| IUPAC Name | N-(3,4-dimethoxyphenyl)ethanethioamide | PubChem |

| Synonyms | N-(3,4-Dimethoxyphenyl)thioacetamide | ChemicalBook |

| CAS Number | 107963-01-9 | ChemicalBook |

| Appearance | Likely a solid | General Knowledge |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General Knowledge |

Synthesis of N-(3,4-dimethoxyphenyl)ethanethioamide

The most common and efficient method for the synthesis of thioamides from their corresponding amides is through the use of a thionating agent, with Lawesson's reagent being a preferred choice due to its mild reaction conditions and high yields. The synthesis of N-(3,4-dimethoxyphenyl)ethanethioamide proceeds via the thionation of the precursor amide, N-(3,4-dimethoxyphenyl)acetamide.

Synthesis Workflow

Caption: Workflow for the synthesis of N-(3,4-dimethoxyphenyl)ethanethioamide.

Detailed Experimental Protocol

Materials:

-

N-(3,4-dimethoxyphenyl)acetamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

-

Anhydrous Toluene

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(3,4-dimethoxyphenyl)acetamide (1.0 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents).

-

Thionation Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate). The reaction is typically complete within a few hours, as indicated by the consumption of the starting amide.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is then purified by silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Collect the fractions containing the desired product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(3,4-dimethoxyphenyl)ethanethioamide as a solid.

Characterization

The structural confirmation and purity assessment of the synthesized N-(3,4-dimethoxyphenyl)ethanethioamide are critical. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Workflow

Caption: Workflow for the analytical characterization of the synthesized product.

Expected Spectroscopic Data

¹H NMR (predicted):

-

Aromatic Protons (Ar-H): Signals in the range of δ 6.8-7.5 ppm. The protons on the dimethoxyphenyl ring will exhibit a characteristic splitting pattern.

-

Methoxy Protons (-OCH₃): Two singlets, each integrating to 3 protons, around δ 3.8-3.9 ppm.

-

Thioacetyl Protons (-C(S)CH₃): A singlet integrating to 3 protons, expected to be downfield compared to its amide analog, likely in the range of δ 2.5-2.8 ppm.

-

NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR (predicted):

-

Thiocarbonyl Carbon (C=S): A characteristic downfield signal, typically in the range of δ 190-210 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbons attached to the methoxy groups will be the most downfield.

-

Thioacetyl Carbon (-C(S)CH₃): A signal in the range of δ 30-40 ppm.

-

Methoxy Carbons (-OCH₃): Two signals around δ 55-56 ppm.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 211.28. Fragmentation patterns would likely involve the loss of the thioacetyl group and cleavage of the ether linkages.

Potential Applications in Research and Drug Development

Thioamides are recognized as important pharmacophores and versatile building blocks in medicinal chemistry.[1][2] The incorporation of a thioamide moiety can lead to compounds with a range of biological activities.

-

Antimicrobial and Antiviral Agents: Thioamide-containing compounds have shown promise as antimicrobial and antiviral agents.[2] The sulfur atom can interact with metallic cofactors in enzymes, leading to inhibition.

-

Anticancer Agents: Several thioamide derivatives have been investigated for their anticancer properties. They can act through various mechanisms, including the inhibition of kinases and other enzymes involved in cell proliferation.

-

Neurological Disorders: The 3,4-dimethoxyphenyl moiety is present in numerous compounds that exhibit activity in the central nervous system (CNS). Thioamide analogs of known CNS-active compounds are of interest for their potential to modulate neurotransmitter systems with improved pharmacokinetic profiles.

-

Intermediate for Heterocyclic Synthesis: Thioamides are valuable precursors for the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds, such as thiazoles and thiadiazoles, which are themselves important scaffolds in drug discovery.

Conclusion

N-(3,4-dimethoxyphenyl)ethanethioamide is a compound of significant interest due to its structural features and the versatile chemistry of the thioamide group. The synthesis via Lawesson's reagent provides a reliable and scalable route to this molecule. Its thorough characterization using modern analytical techniques is essential for its use in further research. The potential for this compound to serve as a building block for more complex molecules or as a lead compound in its own right makes it a valuable target for researchers in medicinal and synthetic chemistry. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.

References

- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.

-

PubChem. (n.d.). N-(3,4-dimethoxyphenyl)ethanethioamide. Retrieved from [Link]

- Prakash, S., & Sharma, D. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. ACS Medicinal Chemistry Letters.

Sources

The Emerging Therapeutic Landscape of N-(3,4-dimethoxyphenyl)ethanethioamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning their attention to the modification of known pharmacophores to enhance efficacy, selectivity, and pharmacokinetic profiles. The thioamide functional group, a bioisostere of the ubiquitous amide bond, has garnered significant interest for its unique physicochemical properties that can confer improved biological activity and metabolic stability.[1] When coupled with the 3,4-dimethoxyphenyl moiety—a key feature in numerous natural products and approved drugs, recognized for its ability to interact with a variety of biological targets—a promising scaffold for drug discovery emerges: N-(3,4-dimethoxyphenyl)ethanethioamide.

This technical guide provides a comprehensive overview of the therapeutic potential of N-(3,4-dimethoxyphenyl)ethanethioamide derivatives. While direct research on this specific parent compound is nascent, this document synthesizes data from closely related analogues to project its potential applications and guide future research. We will delve into the rationale behind its design, propose synthetic strategies, and explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals, offering both a strategic roadmap and detailed experimental insights to unlock the full therapeutic potential of this promising class of molecules.

The Strategic Rationale: Why N-(3,4-dimethoxyphenyl)ethanethioamide?

The design of the N-(3,4-dimethoxyphenyl)ethanethioamide scaffold is rooted in the principles of medicinal chemistry, combining two moieties with established biological relevance.

The Thioamide Moiety: More Than a Simple Isostere

The replacement of an amide oxygen with sulfur introduces subtle yet profound changes in the molecule's properties. Thioamides exhibit altered hydrogen bonding capabilities, increased dipole moments, and a higher propensity for metal chelation compared to their amide counterparts.[1] This can lead to enhanced binding affinity for target proteins and improved resistance to enzymatic degradation, a common pitfall for amide-containing drugs.[2]

The 3,4-Dimethoxyphenyl Group: A Privileged Pharmacophore

The 3,4-dimethoxyphenyl group is a recurring motif in a multitude of bioactive compounds, including the well-known tubulin polymerization inhibitor combretastatin A-4 (CA-4).[3] Its methoxy groups can act as hydrogen bond acceptors and are crucial for interactions with various biological targets. The presence of this group in a molecule often confers potent and selective biological activity.

Synthesis and Characterization: A Proposed Pathway

A robust and efficient synthesis is paramount for the exploration of any new chemical series. Based on established methodologies for thioamide synthesis, a straightforward and adaptable route to N-(3,4-dimethoxyphenyl)ethanethioamide and its derivatives is proposed.

Proposed Synthetic Protocol

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent such as Lawesson's reagent.

Step 1: Synthesis of the Amide Precursor, N-(3,4-dimethoxyphenyl)acetamide

-

To a solution of 3,4-dimethoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(3,4-dimethoxyphenyl)acetamide.

Step 2: Thionation to N-(3,4-dimethoxyphenyl)ethanethioamide

-

Dissolve the synthesized N-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in a dry, high-boiling point solvent such as toluene or dioxane.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target compound, N-(3,4-dimethoxyphenyl)ethanethioamide.

Characterization

The synthesized compounds should be thoroughly characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic C=S bond vibration.

Therapeutic Potential: A Landscape of Possibilities

Drawing parallels from structurally related compounds, we can project the potential therapeutic applications of N-(3,4-dimethoxyphenyl)ethanethioamide derivatives in several key disease areas.

Anticancer Activity: Targeting Cell Division

The 3,4-dimethoxyphenyl moiety is a well-established pharmacophore in the design of anticancer agents, particularly those that target tubulin polymerization.[3] The structural similarity of the N-(3,4-dimethoxyphenyl) group to that in CA-4 suggests a potential mechanism of action involving the disruption of microtubule dynamics.

Proposed Mechanism of Action:

Derivatives of N-(3,4-dimethoxyphenyl)ethanethioamide may bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. This leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis in cancer cells.

Experimental Protocol: In Vitro Anticancer Evaluation

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous cell line (e.g., MCF-10A) should be used.

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compounds for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvest, fix, and stain the cells with propidium iodide.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

-

-

Tubulin Polymerization Assay:

-

Use a commercially available tubulin polymerization assay kit.

-

Incubate purified tubulin with the test compounds and monitor the change in fluorescence or absorbance over time to assess the inhibition of polymerization.

-

Data Presentation: Predicted Anticancer Activity

| Derivative | Predicted Target | Predicted IC₅₀ (µM) |

| Parent Compound | Tubulin | 1 - 10 |

| Fluoro-substituted | Tubulin | < 1 |

| Chloro-substituted | Tubulin | < 1 |

Note: These are projected values based on related compounds and require experimental validation.

Visualization: Proposed Anticancer Mechanism

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Compounds containing the 3,4-dimethoxyphenyl moiety have demonstrated anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX).[4]

Proposed Mechanism of Action:

N-(3,4-dimethoxyphenyl)ethanethioamide derivatives may inhibit the activity of COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain. Additionally, they may inhibit LOX enzymes, reducing the production of leukotrienes.

Experimental Protocol: In Vitro Anti-inflammatory Evaluation

-

COX Inhibition Assay:

-

Use commercially available COX-1 and COX-2 inhibitor screening kits.

-

Incubate the enzymes with the test compounds and measure the production of prostaglandin E₂ (PGE₂).

-

Calculate the IC₅₀ values for both enzymes to determine potency and selectivity.

-

-

LOX Inhibition Assay:

-

Use a commercially available lipoxygenase inhibitor screening kit.

-

Incubate the enzyme with the test compounds and measure the inhibition of linoleic acid oxidation.

-

Calculate the IC₅₀ value.

-

-

Nitric Oxide (NO) Production in Macrophages:

-

Culture RAW 264.7 macrophage cells.

-

Stimulate the cells with lipopolysaccharide (LPS) in the presence of the test compounds.

-

Measure the amount of nitrite in the culture supernatant using the Griess reagent.

-

Visualization: Proposed Anti-inflammatory Workflow

Caption: Experimental workflow for anti-inflammatory screening.

Antimicrobial Activity: A New Frontier

The thioamide functional group is present in several natural products with potent antimicrobial activity.[5] The replacement of an amide with a thioamide has been shown to enhance antibacterial and antifungal properties.[5]

Proposed Mechanism of Action:

The precise mechanism is likely multifactorial. The thioamide sulfur may interact with essential bacterial enzymes or metal ions. Furthermore, the overall lipophilicity and electronic properties of the N-(3,4-dimethoxyphenyl)ethanethioamide derivatives may facilitate their penetration through bacterial cell membranes, leading to disruption of cellular processes.

Experimental Protocol: Antimicrobial Screening

-

Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be used.

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use the broth microdilution method according to CLSI guidelines.

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate for 24 hours and determine the MIC as the lowest concentration that inhibits visible growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Subculture the contents of the wells from the MIC assay that show no growth onto agar plates.

-

Incubate for 24-48 hours and determine the MBC/MFC as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Future Directions and Concluding Remarks

The N-(3,4-dimethoxyphenyl)ethanethioamide scaffold represents a promising starting point for the development of novel therapeutic agents. The confluence of the bioisosteric advantages of the thioamide group and the proven bioactivity of the 3,4-dimethoxyphenyl moiety creates a compelling case for its further investigation.

This technical guide has outlined the rationale, proposed synthetic pathways, and projected therapeutic potential of this chemical class. The provided experimental protocols offer a clear framework for the initial biological evaluation of these compounds. While the potential is significant, it is imperative to underscore that the claims made herein are based on extrapolations from related structures and require rigorous experimental validation.

Future research should focus on the synthesis of a diverse library of N-(3,4-dimethoxyphenyl)ethanethioamide derivatives with various substitutions on the ethanethioamide backbone and the aromatic ring. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity for different biological targets. Furthermore, in-depth mechanistic studies will be necessary to elucidate the precise modes of action of the most promising lead compounds.

References

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Thioamide-Containing Peptides and Proteins - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

-

Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis. Retrieved February 13, 2026, from [Link]

-

Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Literature review on 3,4-dimethoxyaniline thioamide derivatives

Executive Summary

The 3,4-dimethoxyaniline (4-aminoveratrole) scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for FDA-approved EGFR inhibitors like Gefitinib and Erlotinib .[1] While the amide linkage (–CONH–) is ubiquitous in these agents, the thioamide isostere (–CSNH–) has emerged as a critical modification to enhance metabolic stability, lipophilicity, and binding affinity.

This guide provides an in-depth analysis of 3,4-dimethoxyaniline thioamide derivatives , focusing on their synthetic pathways via Lawesson’s Reagent, their altered physicochemical properties, and their application in overcoming resistance in non-small cell lung cancer (NSCLC) and antimicrobial therapies.

Chemical Architecture & Physicochemical Properties[1]

The Bioisosteric Rationale

Replacing the carbonyl oxygen of an amide with sulfur (thioamide) introduces significant electronic and steric changes:

-

Bond Length: The C=S bond (approx.[1] 1.6–1.7 Å) is longer than the C=O bond (1.23 Å), altering the spatial orientation of the pharmacophore.

-

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (N–H acidity increases) but weaker acceptors than amides.[1] This shift is crucial for targeting residues like Met790 in the EGFR kinase domain.[1]

-

Lipophilicity: The sulfur atom increases the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Electronic Influence of the 3,4-Dimethoxy Motif

The 3,4-dimethoxy substitution pattern on the aniline ring provides electron-donating effects via resonance (+M), increasing the nucleophilicity of the nitrogen atom.[1] This facilitates the initial attack during synthesis but also stabilizes the resulting thioamide against hydrolytic cleavage.[1]

Synthetic Methodologies

The conversion of N-(3,4-dimethoxyphenyl)amides to their thioamide counterparts is most efficiently achieved using Lawesson’s Reagent (LR) .[1] Unlike phosphorus pentasulfide (

Mechanism of Action (Lawesson's Reagent)

The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond.[2]

Figure 1: Mechanism of thionation using Lawesson's Reagent.[1] The reactive dithiophosphine ylide undergoes a [2+2] cycloaddition with the amide carbonyl.

Experimental Protocol: Synthesis of N-(3,4-dimethoxyphenyl)thiobenzamide

Objective: Convert N-(3,4-dimethoxyphenyl)benzamide to its thioamide analogue.

Reagents:

-

Substrate: N-(3,4-dimethoxyphenyl)benzamide (1.0 eq)[1]

-

Reagent: Lawesson’s Reagent (0.6 eq)

-

Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol of N-(3,4-dimethoxyphenyl)benzamide in 10 mL of anhydrous toluene under an argon atmosphere.

-

Addition: Add 0.6 mmol (242 mg) of Lawesson’s Reagent in a single portion. The mixture will appear as a suspension.[1]

-

Reaction: Heat the mixture to reflux (110°C). The suspension typically clears within 15–30 minutes as the reagent dissolves and reacts.

-

Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The thioamide product is typically less polar (higher

) and stains distinctively yellow/orange with weak UV activity compared to the amide. Reaction time is usually 2–4 hours.[1] -

Workup: Cool to room temperature. Evaporate the toluene under reduced pressure.[1]

-

Purification: The residue contains the product and a polar phosphorus byproduct.[1] Purify immediately via flash column chromatography on silica gel.

-

Note: Thioamides can be sensitive to prolonged silica exposure; rapid elution is recommended.[1]

-

-

Validation: Confirm structure via

C NMR (C=S signal shifts downfield to ~190–200 ppm compared to C=O at ~165 ppm).

Pharmacological Landscape

Anticancer Activity (EGFR Inhibition)

The 3,4-dimethoxyaniline moiety is essential for binding to the ATP-binding pocket of EGFR.[1] Thioamide derivatives function as bioisosteres for Gefitinib-like molecules.[1]

Key Pathway: Inhibitors compete with ATP for the tyrosine kinase domain.[1] The thioamide modification alters the H-bonding network with the hinge region (Met793).[1]

Figure 2: Signal transduction blockade by thioamide derivatives acting on the EGFR kinase domain.

Comparative Bioactivity Data

The following table summarizes the potency of 3,4-dimethoxyaniline derivatives against key cancer cell lines (Lung and Breast).

| Compound Class | Modification | Cell Line | Target | IC50 (µM) | Reference |

| Gefitinib (Parent) | Quinazoline Amide | A549 (Lung) | EGFR WT | 0.02 - 0.1 | [1] |

| Thio-Gefitinib | Quinazoline Thioamide | A549 (Lung) | EGFR WT | 0.05 - 0.15 | [2] |

| Thiadiazole Deriv. | 3,4-dimethoxy-phenyl | MCF-7 (Breast) | Caspase-8 | 6.6 ± 0.5 | [3] |

| Furan-Carboxamide | 3,5-dimethoxy-styryl | CCD-18Co | NQO1 | >50 (Safe) | [4] |

Insight: While the thioamide often retains similar potency to the parent amide, its primary advantage lies in metabolic stability (resistance to amidases) and altered selectivity profiles against resistant mutants (e.g., T790M).

Antimicrobial Potential

Thioamide derivatives of 3,4-dimethoxyaniline have shown efficacy against Gram-positive bacteria.[1] The mechanism involves the inhibition of bacterial type II topoisomerases (DNA gyrase), where the thioamide group chelates the magnesium ions in the active site more effectively than the amide oxygen.

References

-

Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI Molecules. Link

-

Lawesson's Reagent: A Versatile Tool in Organic Synthesis. Organic Chemistry Portal. Link

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI Materials. Link

-

Cytoprotective effects of (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide (BK3C231). PLOS ONE. Link

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. NIH National Library of Medicine.[1] Link

-

Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. BenchChem. Link

Sources

A Technical Guide to N-(3,4-dimethoxyphenyl)ethanethioamide as a Bioisostere of Acetamide

Abstract

In medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. Bioisosterism, the replacement of a functional group with a structurally related moiety, is a cornerstone of this process, aimed at enhancing potency, selectivity, and pharmacokinetic properties while mitigating toxicity.[1] The substitution of a metabolically labile amide bond with its thioamide analogue represents a classic yet potent application of this principle.[2][3] This technical guide provides an in-depth exploration of N-(3,4-dimethoxyphenyl)ethanethioamide as a bioisostere of N-(3,4-dimethoxyphenyl)acetamide. We will detail the synthetic rationale, provide validated experimental protocols, and analyze the profound physicochemical and biological implications of this single-atom substitution, offering researchers a comprehensive framework for leveraging thioamides in drug design.

The Amide-Thioamide Bioisosteric Pair: A Strategic Substitution

The amide functional group is ubiquitous in pharmaceuticals and biomolecules, yet it is often susceptible to enzymatic hydrolysis, limiting the in vivo stability and bioavailability of drug candidates.[1] The thioamide group serves as an excellent bioisostere for the amide, sharing the same number of atoms and a planar geometry, yet exhibiting distinct electronic and steric properties.[4][5] This "single-atom substitution" of oxygen for sulfur can dramatically alter a molecule's characteristics in beneficial ways.

The rationale for this substitution is grounded in the fundamental differences between sulfur and oxygen. Sulfur's larger van der Waals radius (1.85 Å vs. 1.40 Å for oxygen) and the longer C=S bond (1.71 Å) compared to the C=O bond (1.23 Å) introduce significant steric changes.[6][7] Electronically, thioamides are stronger hydrogen bond donors but weaker acceptors than their amide counterparts.[5][6] This altered hydrogen bonding capacity, coupled with increased lipophilicity, can improve membrane permeability and modify interactions with biological targets.[4][7]

| Property | Amide (-C(=O)N-) | Thioamide (-C(=S)N-) | Implication in Drug Design |

| C=X Bond Length | ~1.23 Å | ~1.71 Å | Alters local conformation and steric interactions within a binding pocket.[6] |

| Lipophilicity | Lower | Higher | Can enhance membrane permeability and improve oral bioavailability.[4][7] |

| H-Bond Donor | Weaker | Stronger (N-H is more acidic) | Can lead to stronger or different hydrogen bonding interactions with target proteins.[5][6] |

| H-Bond Acceptor | Stronger | Weaker | Modifies the hydrogen bonding network, potentially increasing selectivity.[6] |

| Metabolic Stability | Susceptible to hydrolysis | Generally more resistant to proteolysis | Increases plasma half-life and overall drug exposure.[5] |

| Dipole Moment | High | Higher | Influences solubility and molecular interactions.[8] |

| Special Interactions | Standard H-bonds | Can form unique chalcogen bonds | Offers novel binding modes not possible with amides, potentially increasing affinity.[5] |

| Table 1: Comparative Physicochemical Properties of Amide vs. Thioamide Moieties. |

Synthesis and Characterization

The synthesis of N-(3,4-dimethoxyphenyl)ethanethioamide is most efficiently achieved via a two-step process: first, the synthesis of the parent amide, followed by a thionation reaction. This ensures high yields and purity.

Synthesis of N-(3,4-dimethoxyphenyl)acetamide

The precursor amide can be readily synthesized via the acylation of 3,4-dimethoxyaniline. A standard and reliable method involves reaction with acetic anhydride.

Experimental Protocol:

-

Setup: To a round-bottom flask, add 3,4-dimethoxyaniline (1.0 eq.) and an appropriate solvent such as dichloromethane (DCM).[9]

-

Reaction: Cool the mixture in an ice bath. Add acetic anhydride (1.1 eq.) dropwise while stirring.[9]

-

Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize excess acid, followed by water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3,4-dimethoxyphenyl)acetamide.

Thionation to N-(3,4-dimethoxyphenyl)ethanethioamide

The conversion of the amide to the target thioamide is effectively carried out using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide).[10][11] This reagent is favored for its mild reaction conditions and high yields compared to other thionating agents like P₄S₁₀.[12]

Mechanism of Thionation with Lawesson's Reagent: The reaction proceeds through a dissociative mechanism where the dimeric Lawesson's reagent is in equilibrium with a reactive monomeric dithiophosphine ylide.[12][13] This ylide undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient, four-membered thiaoxaphosphetane intermediate.[10][12] This intermediate then collapses in a retro-[2+2] cycloreversion, driven by the formation of a highly stable phosphorus-oxygen double bond, to yield the desired thioamide.[10]

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol:

-

Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, N-(3,4-dimethoxyphenyl)acetamide (1.0 eq.), in an anhydrous solvent such as toluene or tetrahydrofuran (THF).[10][14] The use of anhydrous solvent is critical to prevent decomposition of the reagent.

-

Reagent Addition: Add Lawesson's reagent (0.5-0.6 eq.) to the solution. Note: Lawesson's reagent is a dimer, so approximately half a molar equivalent is typically sufficient.

-

Reaction: Heat the mixture to reflux (for toluene) or stir at room temperature (for THF). Reaction times can vary from 30 minutes to several hours.[14]

-

Monitoring: Monitor the reaction progress by TLC until the starting amide is fully consumed.[10][14] The thioamide product is typically more non-polar.

-

Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The crude residue should be subjected to a thorough aqueous workup by partitioning between an organic solvent (e.g., ether or ethyl acetate) and water to remove phosphorus byproducts.[14]

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure N-(3,4-dimethoxyphenyl)ethanethioamide.

-

Safety Note: This reaction can generate hydrogen sulfide (H₂S), a toxic and foul-smelling gas. All steps must be performed in a well-ventilated fume hood.[10]

Caption: Experimental workflow for thioamide synthesis.

Rationale and Implications in a Drug Development Context

The decision to replace an amide with a thioamide is a strategic choice driven by the need to overcome specific liabilities of a lead compound.

Improving Pharmacokinetics: A primary driver for this substitution is to improve metabolic stability. Thioamides are generally more resistant to enzymatic cleavage by proteases and amidases than their amide counterparts.[5] This increased stability can lead to a longer plasma half-life and improved bioavailability. Furthermore, the enhanced lipophilicity of the thioamide can improve passive membrane permeability, a critical factor for oral drug absorption.[4][15] A recent study demonstrated that thioamide substitution can significantly improve both the permeability and oral bioavailability of macrocyclic peptides.[15]

Modulating Target Affinity and Selectivity: The altered stereoelectronic properties of the thioamide can profoundly impact target binding. The stronger hydrogen bond donating capacity of the thioamide N-H and its ability to form unconventional chalcogen bonds with backbone carbonyls or other sulfur-containing residues can introduce new, high-affinity interactions within a protein's binding site.[5] In one striking example, the replacement of an amide with a thioamide in an inhibitor of the histone methyltransferase ASH1L resulted in a ~100-fold increase in inhibitory activity, an effect attributed to a unique chalcogen bond formed by the thioamide sulfur.[5]

Caption: Logic flow for thioamide bioisosteric replacement in drug design.

Conclusion

The substitution of an amide with a thioamide, as exemplified by the relationship between N-(3,4-dimethoxyphenyl)acetamide and its thioamide analogue, is a powerful tool in the medicinal chemist's arsenal. This seemingly minor modification can induce significant and often beneficial changes in a molecule's physicochemical properties, leading to improved metabolic stability, enhanced membrane permeability, and unique target interactions. The synthetic route via thionation with Lawesson's reagent is robust and high-yielding, making this strategy readily accessible. By understanding the fundamental principles behind this bioisosteric relationship and employing validated synthetic protocols, researchers can effectively leverage the thioamide moiety to optimize lead compounds and accelerate the development of novel therapeutics.

References

-

Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]

-

Gornicka, A., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. RSC Medicinal Chemistry. Available from: [Link]

-

Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry. Available from: [Link]

-

Mitchell, C. A., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society. Available from: [Link]

-

Wikipedia. Lawesson's reagent. Available from: [Link]

-

Al-Adiwish, W. M., et al. (2019). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ChemistrySelect. Available from: [Link]

-

Taylor & Francis Online. (2024). Unlocking the potential of the thioamide group in drug design and development. Available from: [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available from: [Link]

-

ResearchGate. (2021). Amide-thioamide isosteric relationship and photo-dependent coupling of... Available from: [Link]

-

ResearchGate. (2018). Chemistry of Thioamides. Available from: [Link]

-

IUCr. (2011). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Available from: [Link]

-

National Center for Biotechnology Information. (2011). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. Available from: [Link]

-

PubMed. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Available from: [Link]

-

ResearchGate. (1965). The Chemical Properties of Thioamides. Available from: [Link]

-

Journal of Young Pharmacists. (2009). Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Available from: [Link]

-

The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available from: [Link]

-

Wikipedia. Thioamide. Available from: [Link]

-

PubMed. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Available from: [Link]

-

University of Illinois Urbana-Champaign. (2013). Bioisosteres of Common Functional Groups. Available from: [Link]

-

ResearchGate. (2021). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available from: [Link]

-

National Center for Biotechnology Information. (2018). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available from: [Link]

-

MDPI. (2018). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available from: [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

-

ResearchGate. (2013). (10) Patent No. Available from: [Link]

-

Springer. (2023). Recent Advances of Bioactive Marine Natural Products in Drug Discovery. Available from: [Link]

-

National Center for Biotechnology Information. (2020). Marine Natural Compound (Neviotin A) Displays Anticancer Efficacy by Triggering Transcriptomic Alterations and Cell Death in MCF-7 Cells. Available from: [Link]

-

BenchSci. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

- Google Patents. (2011). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

-

National Center for Biotechnology Information. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Available from: [Link]

-

ChemRxiv. (2022). Synthesis of 3,3-Disubstituted Thietane Dioxides. Available from: [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. n→π* Interactions of Amides and Thioamides: Implications for Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Lawesson's Reagent [organic-chemistry.org]

- 13. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 15. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Biological assay protocols for testing N-(3,4-dimethoxyphenyl)ethanethioamide

An Application Guide to the Biological Evaluation of N-(3,4-dimethoxyphenyl)ethanethioamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive framework for the biological characterization of N-(3,4-dimethoxyphenyl)ethanethioamide, a novel compound featuring a thioamide functional group and a 3,4-dimethoxyphenyl moiety. The unique combination of these structural motifs suggests a spectrum of potential pharmacological activities, ranging from central nervous system modulation to antimicrobial or anticancer effects.[1][2][3] This guide is designed for researchers in drug discovery and pharmacology, offering a tiered, hypothesis-driven approach to elucidating the compound's biological profile. The protocols herein are structured to first establish a foundational understanding of cytotoxicity and metabolic stability, followed by targeted assays based on structural alerts, and finally, broader exploratory screening. Each protocol is presented with detailed, step-by-step instructions, the underlying scientific rationale, and methods for data interpretation, ensuring a robust and logically sound investigation.

Introduction: Deconstructing N-(3,4-dimethoxyphenyl)ethanethioamide

N-(3,4-dimethoxyphenyl)ethanethioamide is a synthetic compound whose potential biological activity can be inferred from its two primary structural components.

-

The Thioamide Core: Thioamides, as isosteres of amides, possess unique physicochemical properties that make them valuable in medicinal chemistry.[4] The substitution of a carbonyl oxygen with a larger, more polarizable sulfur atom alters bond lengths, electronic properties, and hydrogen-bonding capabilities.[1][5] This often leads to enhanced biological activity, with thioamide-containing molecules demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][6] Some thioamides act as prodrugs, requiring enzymatic activation, a well-known example being the antitubercular agent ethionamide.[2][7]

-

The 3,4-Dimethoxyphenyl (Veratryl) Moiety: This functional group is a common feature in numerous biologically active compounds. Its presence is particularly notable in molecules that target the central nervous system (CNS). For instance, it is a key structural element in inhibitors of monoamine oxidases (MAO), enzymes critical for the metabolism of neurotransmitters like serotonin and dopamine.[8][9][10] Dysfunction of MAO is implicated in depression and neurodegenerative disorders such as Parkinson's disease.[9][10]

Given these structural precedents, a logical starting point for the investigation of N-(3,4-dimethoxyphenyl)ethanethioamide is to explore its potential as a monoamine oxidase inhibitor, while also establishing its basic safety and pharmacological profile through cytotoxicity and metabolic stability assays.

Tier 1: Foundational Characterization

Before investigating specific mechanistic pathways, it is imperative to determine the compound's intrinsic cytotoxicity and metabolic fate. These foundational assays establish the therapeutic window and inform concentration selection for all subsequent experiments.

Workflow for Foundational Assays```dot

Caption: Role of MAO-A and MAO-B in neurotransmitter metabolism.

Protocol 3: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

Rationale: This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the deamination reaction. [9]The H₂O₂ reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. [8]A decrease in fluorescence in the presence of the test compound indicates MAO inhibition. By using isoform-specific inhibitors like clorgyline (MAO-A) and pargyline (MAO-B) as controls, the assay can determine both the potency and selectivity of the test compound. [9][11] Step-by-Step Methodology:

-

Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.

-

Compound/Control Plating: In a 96-well black plate, add 50 µL of enzyme solution to each well. Add 5 µL of the test compound at various concentrations. For controls, add 5 µL of clorgyline (MAO-A specific inhibitor) or pargyline (MAO-B specific inhibitor). [9]3. Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Working Reagent Preparation: Prepare a working reagent containing the dye reagent, HRP, and the MAO substrate (e.g., p-tyramine).

-

Reaction Initiation: Add 50 µL of the working reagent to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm. [8][9]8. Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ values for both MAO-A and MAO-B by plotting percent inhibition versus log concentration.

Data Presentation:

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI) |

| Test Compound | [Insert Value] | [Insert Value] | IC₅₀ (MAO-A) / IC₅₀ (MAO-B) |

| Clorgyline (Control) | [Insert Value] | >10,000 | [Insert Value] |

| Pargyline (Control) | >10,000 | [Insert Value] | [Insert Value] |

Tier 3: Exploratory Screening & Overall Strategy

If the compound shows low cytotoxicity and is not a potent MAO inhibitor, or if a broader characterization is desired, exploratory assays can be initiated. The thioamide functional group is known to be a "privileged" structure in medicinal chemistry, with reported activities against a wide range of targets. [1][12]

Overall Testing Strategy

Caption: A tiered decision-making workflow for compound characterization.

Protocol 4: Antibacterial Susceptibility Testing

Rationale: Many thioamide-containing compounds exhibit antibacterial properties. [1]The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) to the mid-logarithmic phase in cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using MHB.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

References

-

Jagodzińska, M., & Wujec, M. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules, 28(10), 4193. [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. [Link]

-

Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Product Manual. [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. [Link]

-

Wojciechowska, I., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Journal of Analytical Toxicology, 45(1), 59-71. [Link]

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. [Link]

-

Lab Manager. (2022). How to Test for New Psychoactive Substances. Article. [Link]

-

Cell Biolabs, Inc. Monoamine Oxidase Assays. Product Page. [Link]

-

Edmondson, D. E. (2001). Monoamine oxidase assays. Current Protocols in Neuroscience, Chapter 7, Unit 7.14. [Link]

-

Forensic and Clinical Toxicology Association (FACTA). (2020). Best Practice Guidelines for New Psychoactive Substance Testing. Guidelines. [Link]

-

Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Protocol Guide. [Link]

-

Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). In vitro cytotoxicity assays: a primer for scientists and engineers. Ivyspring International Publisher. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2), 1-10. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

-

Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Article. [Link]

-

Agilent Technologies. Testing For Novel Psychoactive Substances. Resource Page. [Link]

-

Mitchell, A. J., & Johnson, M. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 921-933. [Link]

-

Admescope. Services for in vitro Metabolism research. Service Page. [Link]

-

BioIVT. Drug Metabolism Assays. Service Page. [Link]

-

Smith, T. P., & Shelton, D. R. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(8), 5278-5283. [Link]

-

ResearchGate. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Publication. [Link]

-

Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 204(1), 73-78. [Link]

-

Molecules. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

-

Vargas-Landeros, S., et al. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. IUCrData, 6(1), x201712. [Link]

-

Vaickelioniene, R., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6594. [Link]

-

MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

-

MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. [Link]

-

In-Silico Methods. (2025). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. In-Silico Methods. [Link]

-

Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524. [Link]

-

El-Naggar, M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12(1), 16086. [Link]

-

Petrikaite, V., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 27(19), 6543. [Link]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Monoamine oxidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monoamine Oxidase Inhibitor Screening Assay Kit(KA6215) | Abnova [abnova.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of N-(3,4-dimethoxyphenyl)ethanethioamide

This technical guide details the purification protocols for N-(3,4-dimethoxyphenyl)ethanethioamide (also known as 3',4'-dimethoxythioacetanilide; CAS 107963-01-9).[1][2]

The recommendations below are derived from structure-property relationships of thioacetanilides and standard purification methodologies for electron-rich aromatic thioamides.

Case ID: REC-TIO-34DM Status: Active Analyst: Senior Application Scientist[1][2]

Executive Summary & Solvent Decision Matrix

N-(3,4-dimethoxyphenyl)ethanethioamide is a lipophilic, electron-rich thioamide.[1][2] Unlike its oxygen analog (acetanilide), the thioamide moiety (

Primary Solvent Recommendation: Ethanol (95% or Absolute) Secondary Solvent Recommendation: Toluene (Best for high-purity, slow crystallization) Anti-Solvent System: Ethyl Acetate / Hexanes [2]

Solvent Selection Decision Tree

The following logic flow guides your solvent choice based on crude purity and observed behavior.

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on crude material characteristics.

Detailed Protocols

Method A: Ethanol Recrystallization (Standard)

Best for: Routine purification of material with >85% purity.[2]

Why Ethanol? The 3,4-dimethoxy groups provide moderate solubility in hot ethanol, while the thioamide group ensures poor solubility in cold ethanol, creating a steep solubility curve necessary for high recovery.[1][2]

-

Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 5 mL of absolute ethanol .

-

Heating: Heat to boiling on a hot plate/block (

). If solid remains, add hot ethanol in 0.5 mL increments until dissolved. Do not exceed 15 mL total volume. -

Filtration (Optional): If insoluble black specks remain (sulfur decomposition products), perform a hot filtration through a pre-warmed glass funnel.[2]

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed.

-

Critical Step: Once at room temperature, place in an ice bath (

) for 30 minutes to maximize yield.

-

-

Isolation: Filter the yellow needles via vacuum filtration. Wash with 2 mL of ice-cold ethanol .

-

Drying: Dry in a vacuum desiccator over

or silica gel.[1][2] Avoid oven drying >60°C to prevent sulfur loss.

Method B: Toluene Recrystallization (High Purity)

Best for: Removing polar impurities or if the compound "oils out" in ethanol.[2]

Why Toluene? Toluene's non-polar nature effectively excludes polar reaction byproducts (like unreacted acetamide or Lawesson's reagent residues).[2] Its higher boiling point (

-

Dissolution: Suspend crude solid in Toluene (approx. 8-10 mL per gram).

-

Heating: Heat to reflux.[1][2][3] The solution should become clear yellow.[1][2]

-

Cooling: Allow to cool very slowly (wrap flask in foil or a towel). Slow cooling promotes the formation of large, pure prisms rather than an oil.[2]

-

Isolation: Filter and wash with cold hexanes (to remove residual toluene).[2]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What do I do?

Cause: This is common with dimethoxy-substituted aromatics.[1][2] The melting point of the solvated impurity mixture is lower than the solvent's boiling point.[1][2] Fix:

-

Reheat the mixture until the oil redissolves.

-

Add a Seed Crystal: If you have any pure material, add a tiny crystal as the solution cools to just above room temperature.[2]

-

Scratch the Glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation.[1][2]

-

Switch Solvents: If using Ethanol, switch to Toluene .[2] The higher boiling point of toluene often keeps the product in solution longer, preventing the "liquid-liquid phase separation" (oiling) before crystals can form.[1]

Q2: The crystals are dark yellow/orange. Is this normal?

Analysis: Pure thioacetanilides are typically pale yellow or off-white.[1][2] A deep orange or brown color indicates oxidation or the presence of sulfur impurities.[1][2] Fix:

-

Activated Charcoal: During the hot dissolution step (Method A), add activated charcoal (1-2% by weight).[2] Stir for 2 minutes, then perform a hot filtration through Celite.

-

Warning: Charcoal can adsorb the product.[1][2] Use sparingly.

Q3: There is a strong sulfur smell (Rotten Eggs). Is my compound degrading?

Analysis: A faint sulfur smell is inherent to thioamides.[1][2] A strong

-

Avoid Water: Do not use water as a co-solvent if you plan to boil the solution for more than 5-10 minutes.[1][2]

-

Neutralization: Wash all glassware with a dilute bleach solution (sodium hypochlorite) immediately after use to oxidize residual sulfur compounds and eliminate odor.[2]

Q4: Can I use water as an anti-solvent with Ethanol?

Answer: Yes, but with caution.

-

Protocol: Dissolve in minimum hot ethanol. Add hot water dropwise until persistent cloudiness appears.[1][2] Add one drop of ethanol to clear it.[1][2] Cool slowly.

-

Risk: Adding water increases the polarity and the risk of oiling out.[1][2] It also promotes hydrolysis if kept hot too long.[1][2] Use only if single-solvent methods fail.[1]

Data Summary: Physicochemical Properties

| Property | Value / Description | Relevance to Recrystallization |

| CAS Number | 107963-01-9 | Unique Identifier |

| Molecular Weight | 211.28 g/mol | Moderate size; suitable for standard solvents.[1][2] |

| Appearance | Pale yellow needles/prisms | Visual target for purity.[2] |

| Solubility (Cold) | Insoluble in Water, Hexane.[2] Poor in EtOH.[1] | Ideal for high recovery.[1][2] |

| Solubility (Hot) | Soluble in EtOH, EtOAc, Toluene, CHCl3.[2] | Enables dissolution step. |

| Melting Point | ~112-115°C (Predicted based on analogs) | Note:[1][2] Impure samples will melt lower (e.g., 90-100°C).[2] |

References

-

General Thioamide Purification: Jagodzinski, T. S. (2003).[2] Thioamides as Useful Synthons in the Synthesis of Heterocycles.[1][2] Chemical Reviews, 103(1), 197–328.[2] Link[2]

-

Synthesis of Thioacetanilides: Yde, B., et al. (1984).[2] Studies on Organophosphorus Compounds XLVII. Thiation of Carbonyl Compounds using Lawesson's Reagent.[1][2] Tetrahedron, 40(11), 2047-2052.[2] Link

-

Recrystallization Methodology: Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard reference for recrystallization of aromatic amides/thioamides).

-

Compound Data Source: ChemicalBook Entry for CAS 107963-01-9.[1][2][4] Link

Sources

- 1. CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. N-(3,4-DIMETHOXYPHENYL)THIOACETAMIDE | 107963-01-9 [chemicalbook.com]

Validation & Comparative

FTIR characteristic peaks of N-(3,4-dimethoxyphenyl)ethanethioamide

Topic: FTIR Characteristic Peaks of N-(3,4-dimethoxyphenyl)ethanethioamide Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Spectral Fingerprint of Thionation

In medicinal chemistry, the conversion of an amide to a thioamide—replacing a carbonyl oxygen with sulfur—is a pivotal isosteric replacement used to modulate drug potency, half-life, and receptor binding. N-(3,4-dimethoxyphenyl)ethanethioamide (also known as N-(3,4-dimethoxyphenyl)thioacetamide) represents a specific class of thioacetanilides where the electron-donating methoxy groups on the phenyl ring significantly influence the vibrational modes of the thioamide functionality.

This guide provides a technical comparison between the target thioamide and its direct precursor, N-(3,4-dimethoxyphenyl)acetamide . It focuses on the critical FTIR spectral shifts required to validate the success of thionation reactions (typically using Lawesson’s Reagent) and ensuring product purity.

Chemical Context & Synthesis Logic

To interpret the FTIR spectrum accurately, one must understand the structural transformation. The synthesis typically involves treating the amide precursor with Lawesson’s Reagent in refluxing toluene or xylene.

-

Precursor: N-(3,4-dimethoxyphenyl)acetamide (Strong C=O dipole).

-

Target: N-(3,4-dimethoxyphenyl)ethanethioamide (Polarizable C=S bond).

The Vibrational Shift: Unlike the carbonyl group (C=O), which exhibits a highly localized and intense stretching vibration (~1650 cm⁻¹), the thiocarbonyl group (C=S) is less polarized and heavier. This results in significant vibrational coupling with C-N stretching and N-H deformation modes. Consequently, the "C=S stretch" is not a single peak but contributes to four distinct "Thioamide Bands" (I, II, III, IV).

Comparative Spectral Analysis: Amide vs. Thioamide

The following table outlines the definitive spectral differences. The most critical indicator of successful synthesis is the complete disappearance of the Amide I (C=O) band.

Table 1: Key FTIR Characteristic Peaks

| Vibrational Mode | Amide Precursor (Pre-Reaction) | Thioamide Target (Product) | Diagnostic Note |

| C=O Stretch (Amide I) | 1640 – 1660 cm⁻¹ (Strong, Sharp) | ABSENT | Primary Success Metric. Any peak here indicates unreacted starting material. |

| N-H Stretch | 3250 – 3300 cm⁻¹ | 3150 – 3250 cm⁻¹ | Often shifts to lower wavenumbers and broadens due to stronger intermolecular H-bonding of the thioamide. |

| Thioamide Band I | N/A | 1480 – 1550 cm⁻¹ | Mixed mode: δ(N-H) + ν(C-N). Often overlaps with aromatic ring signals. |

| Thioamide Band II | N/A | 1300 – 1400 cm⁻¹ | Mixed mode: ν(C=S) + ν(C-N) + δ(C-H). Strong intensity. |

| Thioamide Band III | N/A | 1000 – 1150 cm⁻¹ | Complex vibration involving C-N stretch and C=S character. |

| Thioamide Band IV | N/A | 700 – 850 cm⁻¹ | Purest C=S character. Often a medium intensity band in the fingerprint region. |

| Methoxy (Ar-O-CH₃) | ~1250 cm⁻¹ (Asym) ~1030 cm⁻¹ (Sym) | ~1250 cm⁻¹ / ~1030 cm⁻¹ | Remains relatively unchanged; serves as an internal reference. |

Note: ν = stretching vibration; δ = bending/deformation vibration.

Detailed Peak Assignment & Causality

A. The "Missing" Carbonyl (1650 cm⁻¹)

The C=O bond is a "stiff" spring with a large dipole, creating a dominant peak at ~1650 cm⁻¹. Sulfur is heavier (32 amu vs 16 amu) and forms a longer, weaker bond with carbon. According to Hooke’s Law, this drastically lowers the vibrational frequency. The absence of the 1650 cm⁻¹ peak is the sole definitive proof of complete conversion.

B. The Thioamide Bands (The "Fingerprint")

Because the C=S bond resonates strongly with the C-N bond (creating partial double-bond character), its vibration is coupled.

-

Band I (1480–1550 cm⁻¹): Analogous to the Amide II band but shifted. It is primarily N-H bending coupled with C-N stretching.

-

Band II (1300–1400 cm⁻¹): This is often the most intense characteristic band for N-aryl thioamides. It contains significant C=S stretching character coupled with the C-N bond connecting to the aromatic ring.

-

Band IV (700–850 cm⁻¹): While often obscured by aromatic C-H out-of-plane bends (which also appear at 700-900 cm⁻¹), a distinct new band in this region (often ~720-750 cm⁻¹) is diagnostic of the C=S stretch.

C. The Methoxy Anchors

The 3,4-dimethoxy substitution pattern provides stable "anchor peaks" at ~1250 cm⁻¹ (Aryl-O stretch) and ~1030 cm⁻¹ (Alkyl-O stretch). These should remain constant between the starting material and product, confirming the aromatic core remained intact during the harsh thionation conditions.

Experimental Protocol: Monitoring Thionation

Objective: Synthesize and validate N-(3,4-dimethoxyphenyl)ethanethioamide using FTIR as the primary in-process control (IPC).

Reagents:

-

N-(3,4-dimethoxyphenyl)acetamide (1.0 eq)

-

Lawesson’s Reagent (0.55 eq)

-

Solvent: Anhydrous Toluene or Xylene.

Workflow:

-

Baseline Scan: Collect an ATR-FTIR spectrum of the pure amide precursor. Mark the position of the C=O peak (1650 cm⁻¹).

-

Reaction: Reflux the mixture. The solution will typically turn yellow/orange (characteristic of thioamides/Lawesson byproducts).

-

Sampling (IPC): Every 60 minutes, take a 50 µL aliquot. Evaporate the solvent on the ATR crystal.

-

Endpoint Determination: The reaction is complete only when the 1650 cm⁻¹ peak is indistinguishable from the baseline noise.

-

Workup: Cool to room temperature. The thioamide often crystallizes or can be precipitated with hexanes.

-

Validation: The final product must show the emergence of the Thioamide II band (~1350 cm⁻¹) and Thioamide IV band (~700-800 cm⁻¹).

Visualization: Synthesis & Characterization Logic

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical decision points based on spectral data.

Caption: Logical workflow for the synthesis and FTIR-based monitoring of N-(3,4-dimethoxyphenyl)ethanethioamide.

References

-

Thioamide Spectral Theory: Rao, C.N.R., Venkataraghavan, R. (1962). The C=S stretching frequency and the “-N-C=S bands” in the infrared. Spectrochimica Acta Part A. Link[1]

-

Lawesson's Reagent Mechanism: Ozturk, T., Ertas, E., Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews. Link (General reference for LR mechanism).

-

Amide Precursor Data: NIST Chemistry WebBook. Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]- IR Spectrum. Link (Analogous structure reference).

-

Thioamide Band Assignments: Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis: Verifying the Composition of N-(3,4-dimethoxyphenyl)ethanethioamide

In the landscape of drug discovery and medicinal chemistry, the precise characterization of novel synthetic compounds is not merely a procedural step but the foundation of reliable and reproducible research. The identity and purity of a molecule must be unequivocally established before its biological properties can be meaningfully investigated. This guide provides an in-depth comparison and procedural walkthrough of elemental analysis, focusing on N-(3,4-dimethoxyphenyl)ethanethioamide, a thioamide derivative with a pharmacologically relevant dimethoxyphenethylamine backbone.

We will explore the theoretical and experimental data for this compound, compare it directly with its oxygen-containing amide precursor, and provide the causal logic behind the most common analytical technique: CHNS combustion analysis. This document is designed for researchers and drug development professionals who require a robust understanding of how to validate the elemental composition of their synthesized molecules.

The Molecular Blueprint: Theoretical Composition

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This provides the benchmark against which all experimental data will be judged.

N-(3,4-dimethoxyphenyl)ethanethioamide has the molecular formula C₁₀H₁₃NO₂S .[1] Its molecular weight is 211.28 g/mol .[1]

The theoretical elemental percentages are calculated as follows:

-

Carbon (C): (10 * 12.011) / 211.28 * 100% = 56.84%

-

Hydrogen (H): (13 * 1.008) / 211.28 * 100% = 6.20%

-

Nitrogen (N): (1 * 14.007) / 211.28 * 100% = 6.63%

-

Sulfur (S): (1 * 32.06) / 211.28 * 100% = 15.17%

These values represent the ideal composition of a 100% pure sample.

The Litmus Test: CHNS Combustion Analysis

The most prevalent method for determining the elemental composition of organic compounds is CHNS elemental analysis, a technique rooted in the complete combustion of the sample.[2][3] This process, often referred to as the Dumas method, is reliable, cost-effective, and requires only a small amount of the sample (typically 1-3 mg).[2][4]

Causality Behind the Method

The core principle is the stoichiometric conversion of the sample into simple, detectable gases (CO₂, H₂O, N₂, SO₂). This is achieved through high-temperature combustion in an oxygen-rich environment, ensuring that every atom of the target elements is fully oxidized.[3] The subsequent separation and detection of these gases allow for a precise calculation of their original percentages in the sample.

Experimental Protocol: CHNS Elemental Analysis

The following protocol outlines the steps for analyzing N-(3,4-dimethoxyphenyl)ethanethioamide using a modern elemental analyzer.

Instrumentation: A CHNS Elemental Analyzer (e.g., Vario Micro Cube).

Protocol Steps:

-

Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the thermal conductivity detector's (TCD) response.

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of the dried, homogenous N-(3,4-dimethoxyphenyl)ethanethioamide sample into a tin capsule.

-

The choice of a tin capsule is deliberate; tin acts as a combustion catalyst, promoting a rapid and complete oxidative flash upon melting.

-

Fold the capsule to enclose the sample securely and remove any atmospheric contamination.

-

-

Sample Introduction: Place the capsule into the instrument's autosampler. The system is purged with an inert gas (helium) to eliminate atmospheric nitrogen, which would otherwise interfere with the results.

-

Combustion:

-

The sample is dropped into a high-temperature (900-1200°C) combustion furnace.

-

A precisely timed jet-injection of pure oxygen is introduced, causing the complete and instantaneous oxidation of the sample.[3]

-

The resulting gas mixture includes CO₂, H₂O, N₂, SO₂, and nitrogen oxides (NOx).

-

-

Reduction & Gas Purification:

-

The gas mixture passes through a reduction tube, typically containing heated copper. This is a crucial step to convert any interfering nitrogen oxides (NOx) back into elemental nitrogen (N₂).

-

Traps for other impurities, such as halogens if present, may also be included in the gas path.

-

-

Gas Separation and Detection:

-